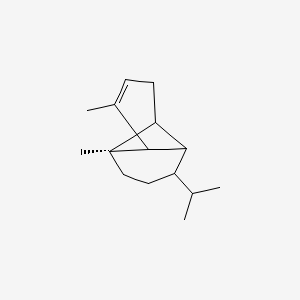
alpha-Ylangene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Ylangene is a sesquiterpenoid.
Aplicaciones Científicas De Investigación
Biological Activities
1. Anticancer Properties
Alpha-Ylangene has demonstrated notable cytotoxicity against several cancer cell lines. Research indicates that it exhibits significant activity against human liver carcinoma (HepG2), breast carcinoma (MDA-MB231), and lung adenocarcinoma (A549) cells. The IC50 values for these cell lines were reported as follows:
2. Antimicrobial Effects
The essential oil containing this compound has been studied for its antibacterial and antifungal properties. It has shown effectiveness against various pathogens, making it a candidate for natural antimicrobial agents . The compound's mechanism of action may involve disrupting microbial cell membranes and inhibiting essential metabolic processes.
3. Anti-inflammatory Activity
Studies have identified this compound as an active component in essential oils that exhibit anti-inflammatory properties. It has been associated with the inhibition of pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory conditions .
Industrial Applications
1. Aromatherapy and Fragrance Industry
Due to its pleasant floral aroma, this compound is widely used in aromatherapy and the fragrance industry. It is a key ingredient in perfumes and personal care products, contributing to their sensory appeal . Its calming effects are believed to help alleviate stress and anxiety.
2. Food Science
this compound has been identified as a marker compound for the 'pepper' aroma in grapes and wine. Its presence correlates with sensory characteristics that enhance the flavor profile of these products. A study demonstrated a method for quantifying this compound in wine using gas chromatography-mass spectrometry (GC-MS), which can predict aroma intensity with high accuracy .
Case Studies
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11?,12?,13?,14?,15-/m0/s1 |
Clave InChI |
VLXDPFLIRFYIME-MWHZVNNOSA-N |
SMILES |
CC1=CCC2C3C1C2(CCC3C(C)C)C |
SMILES isomérico |
CC1=CCC2C3C1[C@]2(CCC3C(C)C)C |
SMILES canónico |
CC1=CCC2C3C1C2(CCC3C(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















